

Application of Aversin (avanafil) in smooth muscle relaxation studies

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Application Notes: Avanafil in Smooth Muscle Relaxation Studies

Introduction

Avanafil, marketed as Stendra® and Spedra®, is a second-generation, highly selective and potent oral inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its primary application is in the treatment of erectile dysfunction, which is fundamentally a disorder of vascular smooth muscle relaxation.[3][4] Avanafil's mechanism of action revolves around the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of smooth muscle tone throughout the body.[2][5][6] By preventing the degradation of cGMP, Avanafil facilitates smooth muscle relaxation, leading to vasodilation and increased blood flow. [7][8]

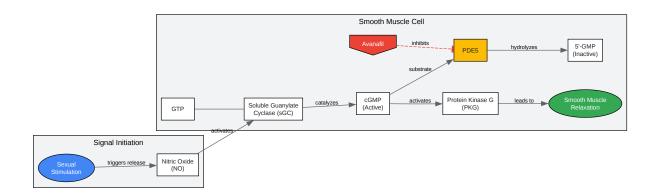
This high selectivity and rapid onset of action make Avanafil a valuable tool for researchers studying smooth muscle physiology and pharmacology.[9][10][11] It can be used in a variety of in vitro and in vivo models to investigate signaling pathways, screen for novel therapeutic agents, and understand the pathophysiology of diseases characterized by smooth muscle dysfunction. These application notes provide an overview of Avanafil's pharmacological properties and detailed protocols for its use in experimental settings.

Mechanism of Action



In the presence of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][5] Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in the sequestration of intracellular calcium and the hyperpolarization of the cell membrane. This process causes the relaxation of smooth muscle cells in the arteries and trabeculae of the corpus cavernosum, allowing for increased blood flow and penile erection.[8]

The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoenzyme in the corpus cavernosum.[7] Avanafil is a competitive inhibitor of PDE5, which prevents the breakdown of cGMP.[1][12] This leads to an accumulation of cGMP, thereby amplifying the NO-dependent relaxation of smooth muscle.[5] [6] It is important to note that Avanafil requires the initial release of NO (i.e., sexual stimulation) to be effective, as it does not directly cause smooth muscle relaxation in the absence of this trigger.[5]



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Caption: Avanafil's mechanism of action in the NO/cGMP pathway.

Quantitative Data

Avanafil's utility in research is underscored by its high potency for PDE5 and its selectivity over other PDE isoenzymes, which minimizes off-target effects.

Table 1: PDE Isoenzyme Inhibition and Selectivity of Avanafil and Other PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
|------------|-------------------|--------------------------------|--------------------------------|---------------------------------|
| Avanafil | 5.2[1][12] | >10,000[1] | 120[1] | >19,000[1] |
| Sildenafil | 1.6 - 8.5[10][13] | 380[1] | 16[1] | - |
| Vardenafil | 0.08[10] | 1,000[1] | 21[1] | - |
| Tadalafil | 4.0[10] | >10,000[14] | 550[14] | 25[1] |

Data compiled from preclinical in vitro studies.[1][10][12][13][14] Fold selectivity is calculated as (IC_{50} for other PDE / IC_{50} for PDE5).

Table 2: In Vitro Efficacy of Avanafil in Smooth Muscle Tissues

| Tissue Model | Species | Parameter | Result |
|-------------------------------|----------------|------------|---------------------------------------|
| Isolated Corpus Cavernosum | Rabbit | ЕСзо | 2.1 nM[7] |
| Isolated Detrusor Muscle | Caprine (Goat) | Inhibition | Significant at 30 μM and 60 μM[15] |

EC₃₀ refers to the concentration required to elicit 30% of the maximal response.

Experimental Protocols Protocol 1: In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

Methodological & Application





This protocol describes a method to evaluate the relaxant effects of Avanafil on pre-contracted smooth muscle strips isolated from sources such as corpus cavernosum, aorta, or bladder detrusor.

Objective: To determine the concentration-response relationship of Avanafil-induced relaxation in isolated smooth muscle tissue.

Materials:

- Avanafil (Aversin)
- Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum)
- Krebs-Henseleit solution (or other appropriate physiological salt solution)
- Contractile agent (e.g., Phenylephrine, Potassium Chloride (KCl))[7]
- Reversal agents (optional, for mechanism studies): ODQ (sGC inhibitor), Glibenclamide (K-ATP channel blocker), Iberiotoxin (BKCa channel blocker)[7][15]
- Organ bath system with force-displacement transducers
- Data acquisition system
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Sacrifice the animal according to institutionally approved ethical guidelines.
 - Carefully dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.
 - Prepare smooth muscle strips of appropriate dimensions (e.g., 2x2x10 mm).
- Mounting:



- Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution,
 maintained at 37°C and continuously bubbled with carbogen gas.
- Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
- Equilibration and Viability Check:
 - Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.
 - Test tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM). Wash out the KCl and allow the tissue to return to baseline.

Pre-contraction:

 Induce a submaximal, stable contraction using an appropriate agonist (e.g., phenylephrine at its EC₇₀-EC₈₀ concentration).

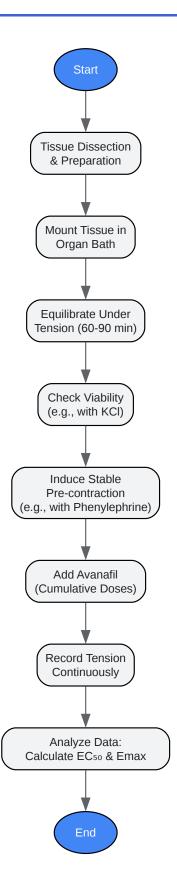
Avanafil Administration:

- Once a stable plateau of contraction is achieved, add Avanafil to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 μM).
- Allow the tissue to reach a steady-state response at each concentration before adding the next.

Data Analysis:

- Record the tension continuously.
- Express the relaxation at each Avanafil concentration as a percentage of the precontraction induced by the agonist.
- Plot the concentration-response curve and calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation).





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Caption: Workflow for an in vitro organ bath experiment.



Protocol 2: In Vivo Assessment of Smooth Muscle Relaxation

This protocol provides a conceptual framework for assessing Avanafil's effect on smooth muscle relaxation in vivo, using the measurement of intracavernosal pressure (ICP) in an anesthetized animal model as an example.[9][14]

Objective: To evaluate the efficacy of Avanafil in potentiating nerve-stimulation-induced smooth muscle relaxation and erectile response in vivo.

Materials:

- Avanafil (Aversin)
- Anesthetized animal model (e.g., rat, dog)
- Anesthetic agent (e.g., pentobarbital)
- · Saline solution
- Heparin
- Pressure transducer and catheter (e.g., 23-gauge needle connected to PE-50 tubing)
- Bipolar platinum electrode for nerve stimulation
- Data acquisition system to monitor ICP and mean arterial pressure (MAP)

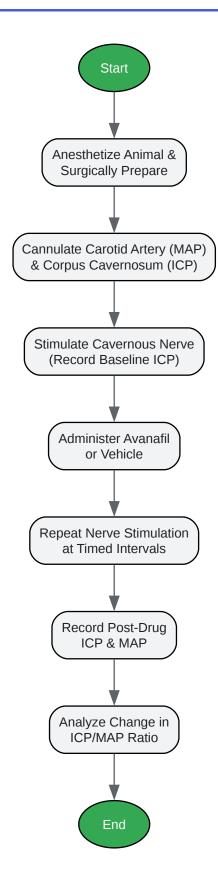
Procedure:

- Animal Preparation:
 - Anesthetize the animal according to institutionally approved ethical guidelines.
 - Perform a tracheotomy if necessary to maintain a clear airway.
 - Cannulate the carotid artery to monitor systemic mean arterial pressure (MAP).



- Surgically expose the cavernous nerve.
- ICP Measurement:
 - Insert a heparinized saline-filled 23-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure ICP.
- Nerve Stimulation (Baseline):
 - Position a bipolar electrode on the cavernous nerve.
 - Deliver electrical stimulation at set parameters (e.g., 5V, 1 ms, 16 Hz) for a defined period (e.g., 60 seconds) to elicit a baseline erectile response.
 - Record the maximal ICP and the total ICP (area under the curve).
- Drug Administration:
 - Administer Avanafil or vehicle control via an appropriate route (e.g., intravenous, intraduodenal).[9][14]
- Post-Drug Stimulation:
 - At various time points after drug administration (e.g., 5, 15, 30, 60 minutes), repeat the electrical stimulation of the cavernous nerve.[11]
 - Record the resulting ICP and MAP.
- Data Analysis:
 - Calculate the change in maximal ICP and total ICP from baseline for both the Avanafil and vehicle groups.
 - Often, the ratio of ICP/MAP is used to normalize the erectile response to systemic blood pressure.
 - Compare the potentiation of the erectile response between the treatment and control groups.





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Caption: Workflow for an in vivo intracavernosal pressure study.



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